![molecular formula C19H21N3O4 B5500450 N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)
N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves sequential reactions starting with the formation of N-aryl/aralkyl-2-bromoacetamides, followed by a reaction with 2-furoyl-1-piperazine in the presence of a base to form the desired compound. Structural elucidation is typically achieved using EI-MS, IR, and 1H-NMR techniques (Hussain et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, confirming the presence of the anticipated functional groups and the overall framework. For instance, the crystal structure of related compounds can show intermolecular hydrogen bonding, indicating potential for specific interactions with biological targets (Marinova et al., 2022).
Wissenschaftliche Forschungsanwendungen
Neurological and Cognitive Disorder Treatment
Pharmacological studies have identified the significance of histamine H3 receptor antagonists in enhancing cognition in rodents, showing promise for the clinical treatment of neurological disorders. Two novel and selective H3 receptor antagonists, including compounds related to N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide, demonstrated improved safety indices and cognition-enhancing effects without significant side effects, suggesting potential advantages over existing therapies (Fox et al., 2003).
Anticonvulsant Activity
Another study focused on the synthesis and evaluation of benzofuran-acetamide scaffolds, closely related to the chemical structure , as potential anticonvulsant agents. The research concluded that several compounds exhibited anticonvulsant activity comparable to phenytoin, a standard anticonvulsant drug, with minimal neurotoxicity, indicating their potential as novel therapeutic agents for seizure prevention (Shakya et al., 2016).
Alzheimer's Disease Therapy
In the domain of Alzheimer's disease, a series of 2-furoyl piperazine based sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against butyrylcholinesterase (BChE). Compounds showing significant inhibitory activity were identified as promising lead compounds for Alzheimer's disease treatment, highlighting the compound's potential in designing therapeutic agents targeting neurodegenerative diseases (Hassan et al., 2019).
Antibacterial Potential
Research on a new series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides demonstrated their significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains. Some compounds exhibited excellent minimum inhibitory concentration (MIC) values, suggesting their utility as therapeutic agents with antibacterial properties (Hussain et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-17(13-15-5-2-1-3-6-15)20-14-18(24)21-8-10-22(11-9-21)19(25)16-7-4-12-26-16/h1-7,12H,8-11,13-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWEIDSCLSSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{2-[4-(2-Furylcarbonyl)piperazino]-2-oxoethyl}-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.